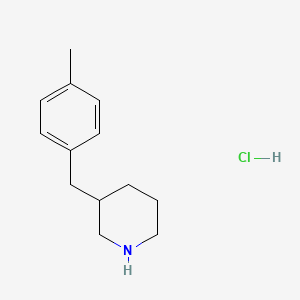

3-(4-Methylbenzyl)piperidine hydrochloride

Description

Overview of Piperidine (B6355638) Derivatives as Foundational Heterocycles in Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous structural motifs in medicinal chemistry and the pharmaceutical industry. nih.govresearchgate.net Its significance stems from its versatile physicochemical properties and its presence in a vast number of approved drugs and natural alkaloids. researchgate.netnih.gov The piperidine framework is a feature in more than twenty classes of pharmaceuticals, highlighting its broad applicability in targeting a wide array of biological systems. researchgate.netnih.gov

The adaptability of the piperidine scaffold allows it to serve as a cornerstone in drug design, where it can be readily modified to optimize a molecule's pharmacological profile. researchgate.netmdpi.com Introducing a piperidine ring can modulate critical properties such as a compound's pKa, lipophilicity, solubility, and metabolic stability. thieme-connect.com Furthermore, its three-dimensional, chair-like conformation provides a rigid scaffold that can orient functional groups in precise spatial arrangements, enhancing binding interactions with protein targets like enzymes and receptors. nih.gov

Piperidine derivatives have been successfully incorporated into drugs for a wide range of therapeutic applications, including anticancer, antiviral, analgesic, antipsychotic, and anti-Alzheimer agents. researchgate.netijnrd.org The prevalence of this scaffold in FDA-approved pharmaceuticals confirms its status as an extremely important building block in the synthesis of modern medicinal agents. researchgate.netarizona.edu

Table 1: Examples of Prominent Drugs Featuring the Piperidine Scaffold

| Drug Name | Therapeutic Class | Key Feature |

| Donepezil (B133215) | Acetylcholinesterase Inhibitor | Used in the management of Alzheimer's disease. |

| Haloperidol | Antipsychotic | A typical antipsychotic used for schizophrenia and other psychiatric disorders. |

| Fentanyl | Opioid Analgesic | A potent synthetic opioid used for severe pain management. |

| Methylphenidate | CNS Stimulant | Used to treat ADHD and narcolepsy. |

| Risperidone | Atypical Antipsychotic | Used for schizophrenia and bipolar disorder. |

The Compound 3-(4-Methylbenzyl)piperidine Hydrochloride: Its Role as a Key Research Intermediate and Building Block in Advanced Chemical Synthesis

Within the vast family of piperidine derivatives, specific compounds are valued not for their direct biological activity but for their role as crucial intermediates in the construction of more complex molecules. This compound (CAS No. 625454-26-4) is a prime example of such a compound, serving as a key research intermediate and a versatile building block in advanced organic synthesis. chemimpex.combldpharm.com

This compound's structure, featuring a piperidine ring substituted at the 3-position with a 4-methylbenzyl group, provides a valuable scaffold for synthetic chemists. It is widely utilized in research focused on pharmaceutical development. chemimpex.com Specifically, it serves as an important intermediate in the synthesis of novel pharmaceuticals, with documented utility in the development of new analgesics and antidepressants. chemimpex.com Its structure allows for further chemical modification, enabling chemists to build more elaborate molecules with specific functional groups designed to interact with biological targets. chemimpex.com

Beyond its role in medicinal chemistry, this compound is also employed as an intermediate in the production of specialty chemicals. chemimpex.com Its utility as a foundational component underscores the importance of such building blocks in driving innovation across the chemical sciences, from drug discovery to materials science.

Table 2: Chemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 625454-26-4 |

| Molecular Formula | C₁₃H₂₀ClN |

| Synonyms | Not available |

| Molecular Weight | 225.76 g/mol |

Historical Context of Benzylpiperidine Motifs in Pharmacologically Active Molecules

The benzylpiperidine motif has a rich history in chemical and pharmacological research. The N-benzyl piperidine (N-BP) structural unit, in particular, is frequently employed in drug discovery campaigns due to its inherent structural flexibility and three-dimensional nature. nih.govresearchgate.netresearchgate.net Medicinal chemists have long utilized the N-BP motif as a tool to fine-tune the efficacy and physicochemical properties of drug candidates. nih.govresearchgate.net The benzyl (B1604629) group can participate in crucial cation-π and π-π interactions with active sites of target proteins, while the piperidine ring provides a scaffold for optimizing stereochemistry. nih.govresearchgate.net

One of the most well-known examples is Donepezil, an acetylcholinesterase inhibitor used for Alzheimer's disease, which prominently features an N-benzylpiperidine core. researchgate.net The development of Donepezil and its analogs demonstrates how modifications to this classic scaffold can lead to highly effective and specific therapeutic agents. researchgate.netresearchgate.net

Historically, related structures have also been subjects of intense investigation. Benzylpiperazine (BZP), a compound first synthesized in 1944, was initially explored as a potential anti-parasitic agent before being investigated in the 1970s as a potential antidepressant. wikipedia.org Though its development was halted due to amphetamine-like effects, the research into BZP highlights the long-standing interest in the pharmacological potential of benzyl-substituted nitrogenous heterocycles. wikipedia.orgresearchgate.net Other isomers, such as 2-benzylpiperidine (B184556) and 4-benzylpiperidine (B145979), have been used primarily as synthetic intermediates or research chemicals to probe biological systems. wikipedia.orgwikipedia.org This history illustrates the enduring importance of the benzylpiperidine framework as a source of inspiration and a practical tool in the design of pharmacologically active molecules. chemimpex.com

Table 3: Historical Examples and Significance of Benzyl-Substituted Piperidines

| Compound / Motif | Historical / Pharmacological Significance |

| N-Benzylpiperidine | A core structural motif in numerous approved drugs, including Donepezil. researchgate.netresearchgate.net Valued for its ability to form cation-π interactions and tune molecular properties. nih.gov |

| 4-Benzylpiperidine | Investigated as a monoamine releasing agent and used as a research chemical to study stimulant effects. wikipedia.org |

| 2-Benzylpiperidine | A stimulant drug used primarily as a synthetic intermediate in the manufacture of other compounds. wikipedia.org |

| Benzylpiperazine (BZP) | Synthesized in the 1940s and investigated for anti-parasitic and antidepressant properties, demonstrating early interest in the pharmacological profile of this class. wikipedia.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[(4-methylphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-11-4-6-12(7-5-11)9-13-3-2-8-14-10-13;/h4-7,13-14H,2-3,8-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFZRJGJCRIXLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 4 Methylbenzyl Piperidine Hydrochloride and Its Analogues

Established Synthetic Routes to the Piperidine (B6355638) Ring System and its Benzyl (B1604629) Substituted Derivatives

The construction of the piperidine ring is a well-trodden path in organic synthesis, with numerous methods developed for its formation. A primary and typical method involves the catalytic hydrogenation of a corresponding pyridine (B92270) precursor. researchgate.net This transformation can be achieved using various catalysts, including platinum, palladium, rhodium, and nickel, often under elevated temperatures and pressures. asianpubs.org However, advancements have led to milder conditions, such as using PtO2 as a catalyst in glacial acetic acid at room temperature under 50 to 70 bar of hydrogen pressure. asianpubs.org More recently, electrocatalytic hydrogenation of pyridine using a carbon-supported rhodium catalyst has been demonstrated at ambient temperature and pressure, offering a more sustainable alternative to traditional thermochemical methods. nih.govacs.org

Beyond the reduction of pyridines, several classical and modern synthetic strategies are employed to build the piperidine core and introduce benzyl substituents. These include condensation reactions, reductive aminations, nucleophilic substitutions, and transition metal-catalyzed cross-coupling reactions.

Mannich Reaction and Related Condensation Approaches in Piperidine Synthesis

The Mannich reaction is a powerful tool in organic synthesis for forming carbon-carbon and carbon-nitrogen bonds in a single step, making it highly valuable for constructing β-amino carbonyl compounds, which are key precursors to piperidines. researchgate.net The reaction typically involves an aldehyde, a primary or secondary amine, and a compound containing an active hydrogen. ajchem-a.com A variation, the nitro-Mannich (or aza-Henry) reaction, utilizes a nitroalkane and an imine to generate a β-nitroamine, a versatile intermediate for piperidine synthesis. researchgate.net

Inspired by the biosynthesis of piperidine alkaloids, a stereoselective three-component vinylogous Mannich-type reaction has been developed. rsc.org This method uses a 1,3-bis-trimethylsilylenol ether, an aldehyde, and an amine to create a cyclized chiral dihydropyridinone, which serves as a versatile precursor for a variety of multi-substituted chiral piperidines. rsc.org This biosynthetic-inspired approach showcases the power of condensation strategies to rapidly build complexity.

| Reaction Type | Key Reactants | Intermediate/Product | Reference |

| Classic Mannich | Aldehyde, Amine, Active Hydrogen Compound | β-Amino Carbonyl | researchgate.netajchem-a.com |

| Nitro-Mannich | Nitroalkane, Imine | β-Nitroamine | researchgate.net |

| Vinylogous Mannich | Dienol Ether, Aldehyde, Amine | Dihydropyridinone | rsc.org |

Reductive Amination Protocols for N-Alkylation and Benzylation

Reductive amination is a highly efficient method for forming amines through the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced. pearson.com This process is fundamental for both constructing the piperidine ring from a dicarbonyl compound (double reductive amination) and for functionalizing the piperidine nitrogen. researchgate.netchim.it

For the synthesis of N-benzylpiperidines, a common approach involves reacting piperidine with benzaldehyde (B42025) to form an iminium intermediate, which is subsequently reduced using agents like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. pearson.com This method is widely applicable and represents a direct route to N-alkylated piperidines. researchgate.net The double reductive amination of dicarbonyl compounds with a primary amine is a particularly powerful strategy for the de novo synthesis of the piperidine skeleton. chim.it

| Carbonyl Compound | Amine | Reducing Agent | Product Type | Reference |

| Benzaldehyde | Piperidine | NaBH₃CN | N-Benzylpiperidine | pearson.com |

| Aldehyde/Ketone | Ammonia/Amine | H₂/Catalyst | Primary/Secondary/Tertiary Amine | researchgate.net |

| Dicarbonyl Compound | Primary Amine | NaBH₃CN | Substituted Piperidine | chim.it |

Nucleophilic Substitution Reactions Involving Piperidine Precursors

Nucleophilic substitution reactions provide a direct pathway to functionalized piperidines. One common strategy involves the reaction of 1,5-dihalides with primary amines, which typically yields piperidines in high yields through a rapid intramolecular cyclization following the initial C-N bond formation. youtube.com Similarly, other 1,5-dielectrophiles can be employed. youtube.com

Another approach involves the nucleophilic substitution on a pre-formed piperidine ring. For instance, the mesylate derivative of a hydroxymethylpiperidine can undergo substitution with various amines, such as benzylamine, to introduce an aminoethyl side chain. nih.gov This highlights the utility of converting hydroxyl groups into good leaving groups to facilitate the introduction of desired substituents.

Palladium-Catalyzed Transformations for Benzylpiperidine Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including benzylpiperidines. These methods allow for the direct formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. A notable strategy is the ortho-arylation of N-benzylpiperidines, where the piperidine ring acts as a directing group to facilitate C-H activation on the benzyl group, followed by coupling with an arylboronic acid pinacol (B44631) ester. rsc.orgsemanticscholar.org This process, which proceeds through a Pd(II)/Pd(0) catalytic cycle, enables the direct synthesis of biaryl motifs. semanticscholar.org

Furthermore, palladium catalysis can be used to construct the piperidine ring itself. Tandem reactions, such as a sequence of N-arylation followed by carboamination of a γ-amino alkene with two different aryl bromides, can generate complex N-aryl-2-benzylpyrrolidines in a one-pot process, showcasing the potential for similar strategies in piperidine synthesis. nih.gov

| Reaction Type | Substrates | Catalyst System | Key Feature | Reference |

| Ortho-Arylation | N-Benzylpiperidine, Arylboronic Acid Ester | Pd(OAc)₂, Ag₂CO₃ | C-H Activation | rsc.orgsemanticscholar.org |

| Tandem N-Arylation/Carboamination | γ-Amino Alkene, Two Aryl Bromides | Pd₂(dba)₃, Phosphine Ligands | One-Pot Synthesis | nih.gov |

Stereoselective Synthesis and Chiral Resolution Techniques for Substituted Piperidines

The biological activity of piperidine derivatives is often dependent on their stereochemistry. Consequently, the development of methods for stereoselective synthesis and chiral resolution is of paramount importance. A significant challenge has been the creation of a generally applicable asymmetric route to enantiomerically enriched 3-substituted piperidines. nih.govacs.org

One innovative approach involves a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine (B1217469) derivative. nih.govacs.orgorganic-chemistry.org This key step provides 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding chiral piperidines. nih.govacs.org Another strategy utilizes an asymmetric reductive transamination of pyridinium (B92312) salts, where a chiral primary amine is incorporated into the ring during a rhodium-catalyzed transfer hydrogenation, inducing chirality in the final piperidine product. dicp.ac.cn

For racemic mixtures, chiral resolution is a common strategy. This can be achieved through several methods:

Classical Resolution: Involves forming diastereomeric salts by reacting the racemic amine with a chiral acid, such as (+)-camphorsulfonic acid or N-acetyl-L-leucine, followed by separation through crystallization. google.com

Chromatographic Resolution: High-performance liquid chromatography (HPLC) using chiral stationary phases, such as cellulose-based columns, is a powerful analytical and preparative tool for separating enantiomers of piperidine derivatives. nih.gov

Kinetic Resolution: This technique involves the differential reaction of one enantiomer over the other. For example, the use of a chiral base, such as n-BuLi/sparteine, can selectively deprotonate one enantiomer of an N-Boc-2-arylpiperidine, allowing for its subsequent functionalization and separation from the unreacted enantiomer. rsc.orgwhiterose.ac.uk Catalytic kinetic resolution via enantioselective acylation using chiral hydroxamic acids has also been shown to be effective for disubstituted piperidines. nih.gov

Derivatization Strategies on the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring is a key handle for molecular derivatization, allowing for the modulation of a compound's physicochemical and pharmacological properties. Common modifications include N-alkylation, N-acylation, and N-sulfonylation, which are frequently employed in medicinal chemistry. nih.gov

A robust platform for late-stage functionalization involves the selective formation of an endocyclic iminium ion from an N-alkyl piperidine. acs.orgacs.org This intermediate can then be trapped by a wide variety of carbon-based nucleophiles, enabling the introduction of alkyl, aryl, and even trifluoromethyl groups at the α-position to the nitrogen. This strategy provides a powerful tool for modifying complex molecules containing a piperidine motif. acs.orgacs.org Reductive amination, as previously discussed, is also a primary method for introducing N-alkyl and N-benzyl groups. pearson.comresearchgate.net

Synthetic Modifications of the 4-Methylbenzyl Moiety and its Impact on Compound Structure

Modifications to the benzyl moiety are often achieved through standard aromatic chemistry on a suitable precursor or by employing different substituted benzyl halides or aldehydes in the initial synthesis. For instance, the methyl group can be replaced with other alkyl groups, electron-donating groups (e.g., methoxy), or electron-withdrawing groups (e.g., halogens, nitro). The position of the substituent can also be varied from the para (4-position) to the ortho (2-position) or meta (3-position) to investigate steric and electronic effects.

The structural impact of these modifications can be profound. The piperidine ring itself typically adopts a stable chair conformation. nih.gov The introduction of different substituents on the benzyl ring can influence the rotational freedom around the bond connecting the benzyl group to the piperidine ring. The dihedral angle between the plane of the aromatic ring and the piperidine ring is a critical parameter affected by these changes. nih.gov For example, a bulky substituent at the ortho position of the benzyl ring can create steric hindrance, forcing a change in the preferred rotational angle compared to a smaller para substituent.

Furthermore, altering the electronic nature of the substituent on the benzyl ring modifies the electron density of the aromatic system. While this does not drastically change the core geometry of the piperidine ring, it can influence intermolecular interactions in a crystalline state or within a biological system. nih.gov

Below is a table summarizing potential modifications to the 4-methylbenzyl moiety and their predicted structural impact.

| Modification Type | Example Substituent | Position on Benzyl Ring | Synthetic Approach | Anticipated Structural Impact |

| Alkyl Group Variation | Ethyl, Isopropyl | 4- (para) | Use of 4-ethylbenzyl halide or 4-isopropylbenzyl halide in alkylation step. | Minor increase in steric bulk, potentially affecting crystal packing. |

| Electronic Modification (Donating) | Methoxy (-OCH3), Hydroxyl (-OH) | 4- (para) | Use of corresponding substituted benzyl halide. | Alters electron density of the aromatic ring; may introduce hydrogen bonding capabilities. |

| Electronic Modification (Withdrawing) | Chlorine (-Cl), Fluorine (-F), Nitro (-NO2) | 4- (para) | Use of corresponding substituted benzyl halide. | Alters aromatic ring electron density and dipole moment. |

| Positional Isomerism | Methyl (-CH3) | 2- (ortho) or 3- (meta) | Synthesis starting from 2-methylbenzyl or 3-methylbenzyl precursors. | Ortho substitution can cause significant steric clash, altering the dihedral angle with the piperidine ring. |

| Ring Replacement | Naphthyl, Thienyl | N/A | Coupling reactions with corresponding aromatic precursors instead of a benzyl group. | Major change in overall shape, size, and electronic properties of the substituent. |

Advanced Synthetic Approaches to Achieve Structural Diversity in Piperidine-Based Libraries

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutical agents. enamine.netijnrd.org Consequently, advanced synthetic strategies are continuously being developed to efficiently generate libraries of diverse piperidine analogues for drug discovery programs. enamine.net These methods move beyond traditional one-at-a-time synthesis, enabling rapid access to a wide range of structurally complex molecules. news-medical.net

Diversity-Oriented Synthesis (DOS): One of the most powerful strategies is Diversity-Oriented Synthesis (DOS), which aims to create a collection of structurally diverse molecules from a common starting material. A notable DOS approach for generating substituted piperidines involves Type II Anion Relay Chemistry (ARC). nih.govnih.gov This multi-component strategy allows for the modular and stereocontrolled construction of complex piperidine scaffolds. nih.gov The process can be followed by intramolecular cyclization and further chemical modifications to furnish a wide array of 2,4,6-trisubstituted piperidine stereoisomers, providing comprehensive coverage of the chemical space around the core structure. nih.govnih.gov

Metal-Catalyzed Reactions: Transition metal catalysis plays a crucial role in modern synthetic chemistry and has been extensively applied to piperidine synthesis.

Cross-Coupling Reactions: Suzuki coupling protocols have been efficiently used to construct 4-benzyl piperidines and related derivatives. organic-chemistry.org This method involves the reaction of a piperidine-derived borane (B79455) with various aryl halides or triflates, tolerating a wide range of functional groups on both coupling partners and enabling the concise formation of diverse building blocks. organic-chemistry.org

Catalytic Hydrogenation: The hydrogenation of substituted pyridine precursors is a fundamental method for accessing the piperidine core. nih.gov Modern approaches utilize advanced heterogeneous or homogeneous catalysts, including those based on cobalt, rhodium, or palladium, to achieve high stereoselectivity under milder conditions than previously possible. nih.gov

Cyclization Reactions: Gold- and palladium-catalyzed intramolecular cyclization of alkenes provides a sophisticated route to substituted piperidines. nih.gov These methods can achieve difunctionalization of a double bond while simultaneously forming the heterocyclic ring. nih.gov

Multicomponent and Domino Reactions: Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly efficient for building molecular complexity. ajchem-a.com Similarly, domino (or cascade) reactions, involving a series of intramolecular transformations, offer a powerful strategy for constructing complex piperidine frameworks from simple precursors. researchgate.net An example is the aza-Michael reaction, which can be used as an atom-efficient method to access biologically important piperidines and has been employed to create libraries of N-substituted 4-piperidones. acs.orgkcl.ac.uk

Novel Modular Strategies: Recent innovations combine different synthetic disciplines to streamline the creation of diverse piperidines. A new two-stage process utilizes biocatalytic carbon-hydrogen (C-H) oxidation to selectively introduce a hydroxyl group onto the piperidine ring. news-medical.net This is followed by radical cross-coupling using nickel electrocatalysis to form new carbon-carbon bonds. This modular approach simplifies the synthesis of complex 3D molecules and reduces the reliance on costly precious metal catalysts. news-medical.net

The table below compares these advanced synthetic approaches.

| Synthetic Strategy | Key Principle | Advantages | Type of Diversity Generated | Reference |

| Diversity-Oriented Synthesis (DOS) | Use of branching pathways from a common intermediate to create diverse scaffolds. | Systematic exploration of chemical space; access to all possible stereoisomers. | Stereochemical, skeletal, and substituent diversity. | nih.govnih.gov |

| Metal-Catalyzed Cross-Coupling | Formation of C-C or C-N bonds using a transition metal catalyst (e.g., Pd, Ni). | High functional group tolerance; modular assembly of fragments. | Primarily substituent diversity on pre-formed rings. | organic-chemistry.org |

| Catalytic Hydrogenation | Reduction of aromatic pyridine precursors to saturated piperidines. | Access to the core piperidine scaffold from readily available starting materials. | Stereochemical and substituent diversity (depending on precursor). | nih.gov |

| Multicomponent/Domino Reactions | One-pot combination of multiple reactants or a cascade of reactions. | High atom economy, operational simplicity, rapid increase in molecular complexity. | Substituent and skeletal diversity. | ajchem-a.comresearchgate.netkcl.ac.uk |

| Biocatalysis/Electrocatalysis | Use of enzymes and electrochemistry for selective transformations. | High selectivity (chemo-, regio-, stereo-), mild reaction conditions, sustainable. | Functionalization of the core scaffold at specific positions. | news-medical.net |

Structure Activity Relationship Sar Studies of 3 4 Methylbenzyl Piperidine and Analogues

Methodological Frameworks for SAR Elucidation in Piperidine (B6355638) Derivatives

The elucidation of structure-activity relationships (SAR) for piperidine derivatives employs a variety of methodological frameworks, ranging from traditional synthetic approaches to advanced computational modeling. These frameworks are essential for identifying the key structural features responsible for a compound's biological activity.

One of the primary methodologies is the synthesis and biological evaluation of a series of analogues. nih.gov This involves systematically modifying different parts of the lead compound, such as the piperidine ring, the aromatic moiety, and the linker connecting them. nih.gov For instance, in a study on piperidine derivatives as inhibitors of Mycobacterium tuberculosis, researchers synthesized 68 analogues to explore the SAR of a lead compound, focusing on three distinct molecular regions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. QSAR models use statistical methods to correlate the chemical structures of compounds with their biological activities. nih.gov These models can predict the activity of novel compounds and help prioritize synthetic efforts. researchgate.net Machine learning algorithms, such as random forest, support vector machines, and artificial neural networks, are increasingly being used to develop sophisticated QSAR models. nih.gov For example, a QSAR model was developed to predict the cardiotoxicity of piperidine derivatives using the Monte Carlo method. nih.gov

Computational techniques like molecular docking and molecular dynamics (MD) simulations provide insights into the binding interactions between piperidine derivatives and their biological targets at the molecular level. researchgate.net These methods can help rationalize observed SAR trends and guide the design of new analogues with improved binding affinity. researchgate.net Density Functional Theory (DFT) calculations are also employed to understand the electronic properties of these molecules, which can influence their biological interactions. researchgate.net

The integration of these diverse methodologies provides a comprehensive framework for understanding the SAR of piperidine derivatives, facilitating the rational design of new therapeutic agents.

Influence of Substituents on the Piperidine Ring Conformation and Biological Interaction

The conformation of the piperidine ring and the orientation of its substituents are critical determinants of biological activity. The piperidine ring typically adopts a chair conformation, and substituents can occupy either axial or equatorial positions. rsc.org The preference for one position over the other can significantly impact how the molecule interacts with its biological target.

The introduction of substituents on the piperidine ring can alter its conformational equilibrium. rsc.org For example, the position of a substituent on the piperidine ring can greatly influence the activity of GLP-1R agonists. thieme-connect.com Studies have shown that a substituent at the 4-position of the piperidine ring resulted in poor GLP-1 potentiation, highlighting the importance of substituent placement. thieme-connect.com

Furthermore, the stereochemistry of substituents on the piperidine ring plays a crucial role in determining biological activity. Chiral piperidine scaffolds are prevalent in many active pharmaceuticals, and the specific stereoisomer often exhibits significantly higher potency. thieme-connect.comresearchgate.net The introduction of a chiral center can enhance biological activities and selectivity by providing a better fit to the binding site of the target protein. researchgate.net

The nature of the N-substituent on the piperidine ring also has a profound effect on its conformation and, consequently, its biological interactions. For instance, N-acylpiperidines exhibit a strong preference for the axial orientation of a 2-substituent due to pseudoallylic strain. nih.govacs.org This conformational preference can increase the three-dimensionality of the molecule, providing a unique vector for exploring the binding site of a target. nih.govacs.org

Impact of Aromatic Ring Substitutions on the 4-Methylbenzyl Moiety on Biological Activities

Modifications to the aromatic ring of the 4-methylbenzyl group can significantly alter the biological activity of 3-(4-Methylbenzyl)piperidine analogues. These substitutions can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which can affect its interaction with biological targets.

The position and nature of substituents on the aromatic ring are critical. Studies on various classes of compounds have shown that even small changes to the aromatic ring can lead to substantial differences in potency and selectivity. For example, in a series of 3-benzylthioquinolinium iodide analogues, the introduction of substituents such as fluorine, chlorine, bromine, and trifluoromethyl at the ortho, meta, and para positions of the phenyl ring resulted in potent to very potent antifungal activity. nih.gov The para-substituted fluoro analogue showed the highest activity among the fluoro-substituted compounds, although it was less potent than the unsubstituted analogue. nih.gov

The electronic properties of the substituents play a significant role. Electron-withdrawing groups, such as trifluoromethyl, and electron-donating groups can modulate the electron density of the aromatic ring, which can in turn affect interactions with the target protein. mdpi.com The Craig plot, which considers both the electronic (σ) and hydrophobic (π) parameters of substituents, is a useful tool for rationalizing these effects. nih.gov

The following table summarizes the effects of different substituents on the aromatic ring on the biological activity of various compounds, illustrating the general principles that can be applied to 3-(4-Methylbenzyl)piperidine analogues.

| Substituent | Position | Effect on Biological Activity | Reference Compound Class |

| F, Cl, Br, CF3 | ortho, meta, para | Potent to very potent activity | 3-benzylthioquinolinium iodides |

| CH3 | para | Potent activity, but lower than unsubstituted | 3-benzylthioquinolinium iodides |

| Cl | 2- and 3- | Generally more active than 4-substituted | Ketamine Esters |

| CF3, OCF3 | various | Fewer effective analogues | Ketamine Esters |

These examples demonstrate that a systematic exploration of aromatic ring substitutions is a crucial aspect of SAR studies for optimizing the biological activity of 3-(4-Methylbenzyl)piperidine and its analogues.

Positional Isomerism and Stereochemical Effects on Structure-Activity Relationships

Positional isomerism and stereochemistry are fundamental aspects of SAR studies, as they can have a profound impact on the biological activity of piperidine derivatives. The spatial arrangement of atoms and functional groups within a molecule determines its three-dimensional shape, which in turn dictates how it interacts with its biological target.

Positional Isomerism:

The position of the benzyl (B1604629) group on the piperidine ring is a critical determinant of activity. For example, in a study of piperidine-based monoamine transporter inhibitors, the relative position of substituents on the piperidine ring significantly influenced their potency and selectivity. nih.gov Similarly, for GLP-1R agonists containing a substituted piperidine ring, the position of the substituent was found to be crucial for their activity. thieme-connect.com A substituent at the 4-position of the piperidine ring resulted in poor GLP-1 potentiation, whereas other positions might be more favorable. thieme-connect.com

Stereochemical Effects:

The stereochemistry of the piperidine ring and its substituents is often a key factor in determining biological activity. Many biological targets are chiral, and as a result, they often exhibit stereoselective binding to their ligands.

Enantiomers: Enantiomers, which are non-superimposable mirror images of each other, can have vastly different biological activities. For instance, in a series of 3,4-disubstituted piperidines, the (-)-cis analogues exhibited dopamine (B1211576) transporter/norepinephrine (B1679862) transporter (DAT/NET) selectivity, while the (-)-trans and (+)-cis isomers showed serotonin (B10506) transporter (SERT) or SERT/NET selectivity. nih.gov This highlights how subtle changes in stereochemistry can lead to significant differences in pharmacological profiles.

The importance of stereochemistry is further underscored by the fact that for many drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. researchgate.net Therefore, the synthesis and evaluation of stereochemically pure compounds are essential for a comprehensive understanding of the SAR of 3-(4-Methylbenzyl)piperidine and its analogues.

Conformational Analysis of Piperidine Scaffolds and its Correlation with Molecular Recognition

The three-dimensional conformation of the piperidine scaffold is a critical factor in its ability to be recognized by and interact with biological targets. Conformational analysis, therefore, plays a pivotal role in understanding and predicting the biological activity of piperidine derivatives.

Several factors influence the conformational preferences of the piperidine ring:

Steric Interactions: Bulky substituents generally prefer the equatorial position to minimize steric clashes with other atoms on the ring.

Electronic Effects: Hyperconjugation and electrostatic interactions can also play a role in stabilizing certain conformations. For example, in fluorinated piperidines, charge-dipole interactions and hyperconjugation can lead to a preference for the axial position of the fluorine atom, which is counterintuitive based on steric considerations alone. nih.govresearchgate.net

N-Substitution: The nature of the substituent on the nitrogen atom can have a significant impact on the ring's conformation. For instance, N-acylation can introduce pseudoallylic strain, which forces a 2-substituent into an axial orientation. nih.govacs.org

The correlation between the preferred conformation of a piperidine derivative and its biological activity is a central theme in medicinal chemistry. A molecule's conformation determines the spatial disposition of its pharmacophoric features, which are the essential groups that interact with the biological target. For a molecule to be active, it must be able to adopt a conformation that is complementary to the binding site of its target.

Computational methods, such as density functional theory (DFT) and molecular mechanics, are powerful tools for studying the conformational preferences of piperidine derivatives. rsc.orgnih.govacs.org These methods can be used to calculate the relative energies of different conformers and to predict the most stable conformations. Experimental techniques, such as NMR spectroscopy and X-ray crystallography, provide valuable data for validating computational models and for determining the conformations of piperidine derivatives in solution and in the solid state. rsc.orgnih.govnih.gov

By combining computational and experimental approaches, researchers can gain a detailed understanding of the conformational landscape of piperidine scaffolds and how it relates to their molecular recognition and biological activity. This knowledge is invaluable for the rational design of new drugs with improved potency and selectivity.

Investigations into Molecular Mechanisms and Biological Interactions in Vitro and in Silico

Modulation of Enzyme Activities by 3-(4-Methylbenzyl)piperidine Derivatives

3-(4-Methylbenzyl)piperidine and its analogues have been the subject of various studies to determine their effects on the activity of several key enzymes. These investigations are crucial for understanding the therapeutic potential and mechanism of action of this class of compounds.

Derivatives of benzylpiperidine have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. ijpsi.org The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. acs.org

Studies on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have revealed that the introduction of a bulky moiety at the para position of the benzamide (B126) group can substantially increase anti-AChE activity. nih.gov Furthermore, the substitution of an alkyl or phenyl group at the nitrogen atom of the benzamide dramatically enhances this inhibitory activity. nih.gov The basicity of the piperidine (B6355638) nitrogen is also thought to play a significant role in the inhibitory action. nih.gov One of the most potent inhibitors in this class, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, demonstrated an IC50 value of 0.56 nM for AChE and showed an affinity 18,000 times greater for AChE than for BuChE. nih.gov

More recent research on N-benzyl-piperidine derivatives designed from the structure of donepezil (B133215) has led to the identification of dual inhibitors of both AChE and BuChE. nih.gov Computational docking and molecular dynamics studies suggest that these derivatives form favorable complexes with both cholinesterases. nih.gov The most potent of these, derivative 4a, was found to have an IC50 of 2.08 ± 0.16 µM for AChE and 7.41 ± 0.44 µM for BuChE, highlighting its potential as a multitarget-directed inhibitor. nih.gov

| Compound | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | AChE | 0.56 nM | nih.gov |

| N-benzyl-piperidine derivative (4a) | AChE | 2.08 ± 0.16 µM | nih.gov |

| N-benzyl-piperidine derivative (4a) | BuChE | 7.41 ± 0.44 µM | nih.gov |

Benzylpiperidine derivatives have also been investigated for their ability to inhibit monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes that are crucial in the metabolism of monoamine neurotransmitters. researchgate.net The inhibition of these enzymes, particularly MAO-B, is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. researchgate.netmdpi.com

A study of 24 pyridazinobenzylpiperidine derivatives found that most of the compounds exhibited a higher inhibition of MAO-B than MAO-A. researchgate.netnih.gov The most potent MAO-B inhibitor, compound S5, had an IC50 value of 0.203 μM. researchgate.netnih.gov In contrast, the inhibition of MAO-A by these compounds was generally weak, with the most potent compound, S15, having an IC50 value of 3.691 μM. researchgate.netnih.gov Compound S5 also demonstrated the highest selectivity for MAO-B, with a selectivity index of 19.04. researchgate.netnih.gov Kinetic studies revealed that the most potent compounds were competitive and reversible inhibitors of MAO-B. nih.gov

| Compound | Target Enzyme | IC50 (μM) | Selectivity Index (MAO-A/MAO-B) | Reference |

|---|---|---|---|---|

| S5 | MAO-A | 3.857 | 19.04 | researchgate.netnih.gov |

| S5 | MAO-B | 0.203 | ||

| S15 | MAO-A | 3.691 | - | researchgate.netnih.gov |

| S16 | MAO-B | 0.979 | - | researchgate.netnih.gov |

Farnesyltransferase (FTase) inhibitors have emerged as potential anticancer agents. acs.orgrsc.org A novel series of piperidine-based FTase inhibitors has been developed, with systematic medicinal chemistry studies leading to potent compounds. acs.org It was discovered that all four substituents on the piperidine core play a crucial role in FTase inhibition. acs.org A significant increase in potency was observed when the piperidine-2-one core was changed to a piperidine core. acs.org The most potent compound in one study, (+)-8, inhibited FTase with an IC50 of 1.9 nM. acs.org In silico analyses have suggested that the inhibitory activity of piperidine derivatives is related to the van der Waals surface area features, such as partial charge and the hydrophobic moment of the molecules. nih.gov

| Compound | IC50 (nM) | Reference |

|---|---|---|

| Compound 1 (Initial Hit) | 420 | acs.org |

| Piperidine 8 | 3.7 | acs.org |

| (+)-8 | 1.9 | acs.org |

| 2-(4-hydroxy)phenyl-3-nitropiperidine 1a | 5.4 | nih.gov |

| Compound 14a | 4.3 | nih.gov |

| Compound 20a | 3.0 | nih.gov |

Piperine (B192125), a natural amide containing a piperidine moiety, and its synthetic analogues have been shown to inhibit the NorA efflux pump in Staphylococcus aureus. nih.gov This inhibition can potentiate the activity of antibiotics like ciprofloxacin. nih.gov Several piperine analogues were found to be more potent inhibitors of the NorA efflux pump than piperine itself, acting synergistically with ciprofloxacin. nih.gov These inhibitors were also found to significantly suppress the in vitro emergence of ciprofloxacin-resistant S. aureus. nih.gov

Ligand-Receptor Binding and Antagonism Studies

The interaction of 3-(4-Methylbenzyl)piperidine derivatives with various receptors has been a focus of research to understand their potential as therapeutic agents.

The dopamine (B1211576) D4 receptor (D4R) is a target for the development of treatments for central nervous system disorders. nih.govresearchgate.net A new scaffold of 3- or 4-benzyloxypiperidine has been discovered and characterized as D4R antagonists. nih.govresearchgate.net Several compounds from this class have shown high selectivity for D4R over other dopamine receptor subtypes. nih.govresearchgate.net Structure-activity relationship studies have concentrated on modifying both the nitrogen and oxygen substituents of the piperidine molecule. nih.gov For instance, within a series of 4,4-difluoropiperidine (B1302736) ether-based D4R antagonists, compound 14a displayed exceptional binding affinity with a Ki of 0.3 nM and remarkable selectivity. chemrxiv.org Another study on piperidine-based ligands identified a 4-benzyl derivative as a potent and selective D4R antagonist. mdpi.com

| Compound | Ki (nM) | Reference |

|---|---|---|

| 4,4-difluoropiperidine ether-based antagonist (14a) | 0.3 | chemrxiv.org |

| 3,4-difluorophenyl derivative (8b) | 5.5 | chemrxiv.org |

| 3-methylphenyl derivative (8c) | 13 | chemrxiv.org |

Serotonin (B10506) Receptor (e.g., 5-HT2A, 5-HT7) Interactions

Specific studies detailing the interaction of 3-(4-Methylbenzyl)piperidine hydrochloride with serotonin receptors, such as 5-HT2A and 5-HT7, are not available in the current body of scientific literature. However, the broader class of piperidine and piperazine (B1678402) derivatives has been a significant area of research for agents targeting the serotonergic system.

The 5-HT2A receptor is a key target for antipsychotic drugs, and various ligands have been developed to interact with it. nih.gov Similarly, the 5-HT7 receptor is implicated in a range of central nervous system processes, including mood regulation, circadian rhythms, and cognition, making it a target for treatments of depression and cognitive deficits associated with schizophrenia. nih.gov Research has shown that different chemical scaffolds, including those containing piperidine or piperazine moieties, can exhibit high binding affinity for these receptors. nih.govnih.gov For instance, certain aryloxypropanolamine derivatives have been synthesized and shown to interact with 5-HT2A receptors. nih.gov The exploration of long-chain arylpiperazines has also yielded promising scaffolds with significant 5-HT1A receptor binding affinities. nih.gov

CCR5 Receptor Antagonism and HIV-1 Entry Inhibition Mechanisms

There is no specific research available on this compound as a CCR5 receptor antagonist or an HIV-1 entry inhibitor. The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor utilized by the most common strains of HIV-1 to enter host immune cells, such as CD4+ T-cells. frontiersin.org Inhibition of this receptor is a validated therapeutic strategy for preventing viral entry. nih.goviapac.org

The mechanism of CCR5 antagonists involves binding to the receptor in a way that induces a conformational change, preventing the viral envelope protein gp120 from engaging with it effectively. frontiersin.org This blockade of the virus-coreceptor interaction is a key step in halting the viral lifecycle before it begins. nih.govyoutube.com Several potent and selective CCR5 antagonists are based on piperazine and piperidine structures. For example, Maraviroc, an approved antiretroviral drug, is a non-competitive CCR5 inhibitor. frontiersin.org The development of piperazine-based compounds has demonstrated that modifications to the chemical structure can significantly influence potency and receptor selectivity. nih.gov

Mechanisms of Antiproliferative and Anticarcinogenic Effects (In Vitro)

Tubulin Polymerization Inhibition and Cell Cycle Arrest Induction

Specific data on the effects of this compound on tubulin polymerization and cell cycle progression have not been reported. Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle. researchgate.net The disruption of microtubule dynamics is a well-established mechanism for anticancer agents. nih.gov

Inhibitors of tubulin polymerization prevent the formation of the mitotic spindle, leading to an arrest of the cell cycle, typically in the G2/M phase. researchgate.netmdpi.com This disruption ultimately triggers programmed cell death (apoptosis) in cancer cells. researchgate.net Numerous compounds, including natural products like colchicine (B1669291) and vinca (B1221190) alkaloids, exert their anticancer effects through this mechanism. researchgate.net Synthetic molecules containing scaffolds such as triazoles have also been identified as potent inhibitors of tubulin polymerization that bind to the colchicine site on β-tubulin. nih.govnih.gov

Induction of Apoptosis in Cancer Cell Lines

While there are no specific studies demonstrating that this compound induces apoptosis in cancer cell lines, the induction of programmed cell death is a primary goal of many anticancer therapies. Apoptosis is a regulated process involving the activation of a cascade of enzymes called caspases, which leads to characteristic morphological and biochemical changes in the cell, including DNA fragmentation. nih.govnih.gov

Various chemical compounds, including derivatives of piperidine, have been shown to induce apoptosis in vitro. For example, certain trans-platinum complexes incorporating piperidine ligands have been found to be cytotoxic to tumor cell lines by causing apoptosis, as evidenced by caspase activation and phosphatidylserine (B164497) exposure. nih.gov Similarly, other novel piperidine derivatives have demonstrated the ability to induce G1 phase cell cycle arrest and apoptosis in cancer cells. researchgate.net The natural alkaloid piperine, which contains a piperidine ring, has also been shown to induce apoptosis in melanoma cells. nih.gov

Mechanisms of Antimicrobial and Antiviral Activities (In Vitro)

Antibacterial Action against Pathogenic Microorganisms

The antibacterial properties of this compound have not been specifically evaluated in published studies. The search for novel antimicrobial agents is critical due to the rise of antibiotic resistance. biomedpharmajournal.org Heterocyclic compounds, particularly those containing a piperidine nucleus, have been a focus of this research due to their presence in many biologically active molecules.

Various derivatives of piperidine have been synthesized and screened for in vitro antibacterial activity against a range of pathogenic microorganisms. nih.gov For instance, certain piperidin-4-one thiosemicarbazone derivatives have exhibited significant activity when compared to the antibiotic ampicillin. biomedpharmajournal.org Other studies on different piperidine derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. biointerfaceresearch.comresearchgate.net The antibacterial efficacy of these compounds often depends on the specific chemical substitutions on the piperidine ring. researchgate.netmdpi.com

Antifungal Efficacy against Fungal Pathogens

While direct studies on the antifungal efficacy of this compound are not extensively detailed in publicly available research, the broader class of piperidine derivatives has been recognized for its potential as a source of new antifungal agents. researchgate.net Research into various functionalized piperidines demonstrates a range of biological activities against clinically and agriculturally relevant fungal pathogens. usp.brnih.govnih.govacs.orgacs.org

The proposed mechanisms of action for antifungal piperidine derivatives are diverse. One significant target is the fungal cell membrane. Certain piperidine-based compounds are thought to disrupt the plasma membrane's integrity, leading to cell death. nih.gov This mechanism is often associated with the induction of apoptosis. Another key mechanism involves the inhibition of critical fungal enzymes. For instance, some piperidine-4-carbohydrazide (B1297472) derivatives have been shown to inhibit succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain, thereby disrupting fungal respiration and energy production. acs.orgacs.org The piperidine scaffold is a core element in several established antifungal agents, which function by inhibiting enzymes involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Given that this compound belongs to this versatile chemical class, it is plausible that its antifungal activity, if present, would involve one of these established mechanisms. However, without specific experimental data, its precise molecular interactions and spectrum of activity against fungal pathogens remain speculative.

Inhibition of Influenza Virus Replication Mechanisms

The N-benzylpiperidine scaffold, a core structural feature of this compound, is present in a class of potent influenza A virus inhibitors. mdpi.comnih.govresearchgate.net These compounds have been identified as fusion inhibitors with specific activity against the H1N1 subtype. nih.govresearchgate.net The primary molecular target of these inhibitors is the viral hemagglutinin (HA), a glycoprotein (B1211001) on the surface of the virus essential for entry into host cells. nih.govexplorationpub.com

The mechanism of action involves the inhibition of the low pH-induced conformational changes in HA that are necessary for membrane fusion. nih.govresearchgate.net After the influenza virus enters the host cell via an endosome, the endosomal compartment becomes acidified. This acidic environment triggers a significant structural rearrangement in the HA protein, exposing a "fusion peptide." This peptide then inserts into the endosomal membrane, mediating the fusion of the viral and endosomal membranes and releasing the viral genetic material into the cytoplasm.

N-benzylpiperidine derivatives physically block this process. nih.govresearchgate.net Computational and mutational studies have identified a novel binding site for these inhibitors located at the bottom of the HA2 stem region, in close proximity to the fusion peptide. mdpi.comnih.govresearchgate.net Key molecular interactions stabilize the inhibitor in this pocket, including a direct π-stacking interaction between the compound's N-benzyl group and a phenylalanine residue (F9) of the fusion peptide. mdpi.comexplorationpub.com This binding stabilizes the pre-fusion state of HA, effectively preventing the conformational changes required for fusion and halting the viral replication cycle at the entry stage. explorationpub.com

Activity against Kinetoplastid Parasites (e.g., Trypanosoma cruzi)

The development of novel therapeutic agents against kinetoplastid parasites, such as Trypanosoma cruzi (the causative agent of Chagas disease), is a critical area of medicinal chemistry. The piperidine scaffold has been explored as a component in the design of potential trypanocidal compounds. For example, structure-activity relationship (SAR) studies have been conducted on 4-azaindole-2-piperidine derivatives, which were initially identified from a compound library screen as having moderate activity against T. cruzi. usp.brdndi.orgnih.govusp.brunicamp.br

These research efforts aim to identify compounds with novel mechanisms of action to overcome the limitations of existing treatments. dndi.org Despite considerable medicinal chemistry efforts on these and other piperidine-containing series, advancing these specific scaffolds to in vivo studies has proven challenging. usp.brdndi.orgnih.gov While the piperidine moiety is considered a viable structural element in the search for new anti-kinetoplastid drugs, specific data on the activity of this compound against T. cruzi or other kinetoplastids are not described in the available literature.

Neurotransmitter System Modulation at the Molecular Level

The 4-benzylpiperidine (B145979) structure, which is closely related to 3-(4-Methylbenzyl)piperidine, is a well-established scaffold for ligands that modulate monoamine neurotransmitter systems. These compounds are known to interact with monoamine transporters, including the serotonin transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine transporter (DAT). nih.govnih.govkoreascience.kr By binding to these transporters, such molecules can inhibit the reuptake of their respective neurotransmitters (serotonin, norepinephrine, and dopamine) from the synaptic cleft, thereby enhancing neurotransmission.

Structure-activity relationship studies on 4-benzylpiperidine carboxamides have revealed that substituents on the benzyl (B1604629) ring and the length of linker chains can determine the potency and selectivity for each transporter. nih.govkoreascience.kr For instance, biphenyl (B1667301) groups tend to favor SERT inhibition, while diphenyl groups can increase selectivity for DAT. nih.govkoreascience.kr The 4-benzylpiperidine moiety itself typically fits into the central binding site of the transporter, forming hydrophobic interactions with key residues in transmembrane domains. nih.gov

In addition to monoamine transporters, the benzylpiperidine scaffold is known to exhibit high affinity for sigma receptors (σR), particularly the sigma-1 (σ1R) subtype. nih.govunict.it The σ1 receptor is a unique intracellular chaperone protein involved in regulating numerous signaling pathways. nih.gov Ligands based on the N-benzylpiperidine motif have been shown to bind to σ1R with nanomolar affinity. nih.gov The basic nitrogen of the piperidine ring and the hydrophobic benzyl group are key pharmacophoric features for this interaction. The substitution on the benzyl ring can influence affinity and selectivity. For example, some benzylpiperidine derivatives show high affinity for σ1R with significant selectivity over the σ2R subtype. nih.gov

The table below summarizes the binding affinities of several representative benzylpiperidine derivatives for various monoamine transporters and sigma receptors, illustrating the scaffold's potential for neurotransmitter system modulation.

| Compound Class | Specific Derivative Example | Target | Binding Affinity (Ki or IC50, nM) | Reference |

|---|---|---|---|---|

| Benzylpiperidine Derivative | DSP-1053 | SERT | Potent Inhibition | nih.gov |

| Benzylpiperidine Derivative | DSP-1053 | 5-HT1A Receptor | Partial Agonism | nih.gov |

| 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine Derivative | Compound 5d (with cyano group) | DAT | 3.7 | nih.gov |

| Benzylpiperazine Derivative | Compound 15 | σ1 Receptor | 1.6 | nih.gov |

| Benzylpiperidine Derivative | Compound 5 | σ1 Receptor | 1.45 | nih.gov |

Computational Chemistry and Cheminformatics in Research on 3 4 Methylbenzyl Piperidine Derivatives

Molecular Docking Simulations for Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(4-methylbenzyl)piperidine derivatives, docking simulations are instrumental in elucidating how these ligands interact with their protein targets at a molecular level.

The process begins with the three-dimensional structures of both the ligand (the piperidine (B6355638) derivative) and the protein target. Using sophisticated algorithms, docking software samples a vast number of possible conformations and orientations of the ligand within the binding site of the protein. Each of these "poses" is then scored based on a function that estimates the binding affinity, with lower scores typically indicating a more favorable interaction.

Research on various piperidine derivatives has successfully employed molecular docking to understand their mechanism of action. For example, in studies on N-benzylpiperidine derivatives as acetylcholinesterase (AChE) inhibitors, automated docking techniques have been used to place large sets of molecules into the crystal structure of the enzyme. researchgate.net This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. For 3-(4-methylbenzyl)piperidine derivatives, a similar approach can be used to predict their binding mode to a target protein. The 4-methylbenzyl group, for instance, might be predicted to occupy a hydrophobic pocket within the receptor, while the piperidine ring could engage in hydrogen bonding or ionic interactions.

The results of molecular docking simulations are often presented in tables that summarize the predicted binding affinities and key interacting residues.

Table 1: Hypothetical Molecular Docking Results for 3-(4-Methylbenzyl)piperidine Derivatives against a Target Protein

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 3-(4-Methylbenzyl)piperidine | -8.5 | Tyr84, Phe288, Trp279 | Pi-Pi stacking, Hydrophobic |

| 3-(4-Methoxybenzyl)piperidine | -8.2 | Tyr84, Phe288, Ser122 | Pi-Pi stacking, Hydrogen Bond |

These simulations not only help in understanding the structure-activity relationship (SAR) but also guide the design of new derivatives with improved binding affinities. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity Predictions

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the conformational stability of the ligand-receptor complex and for obtaining more accurate predictions of binding affinity. researchgate.net

Starting from the best-docked pose obtained from molecular docking, an MD simulation is run to observe the behavior of the complex in a simulated physiological environment, typically including water molecules and ions. mdpi.com The simulation solves Newton's equations of motion for the system, allowing researchers to track the trajectory of each atom over a period of nanoseconds or even microseconds. mdpi.com

For 3-(4-methylbenzyl)piperidine derivatives, MD simulations can reveal:

Conformational Stability: Whether the initial binding pose is stable over time or if the ligand undergoes significant conformational changes. researchgate.net

Binding Free Energy Calculations: Using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), the binding free energy can be calculated from the MD trajectory, providing a more rigorous estimate of the binding affinity than docking scores alone. mdpi.com

The Role of Water: MD simulations can elucidate the role of water molecules in mediating the interaction between the ligand and the protein.

The stability of the complex during the simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD indicates that the complex has reached equilibrium.

Table 2: Hypothetical Molecular Dynamics Simulation Data for a 3-(4-Methylbenzyl)piperidine-Protein Complex

| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) | Predicted Binding Free Energy (kcal/mol) |

|---|---|---|---|

| 0 | 0.0 | 0.0 | N/A |

| 10 | 1.2 | 0.5 | -35.6 |

| 20 | 1.3 | 0.6 | -36.1 |

| 30 | 1.4 | 0.5 | -35.9 |

| 40 | 1.3 | 0.7 | -36.3 |

These simulations provide a deeper understanding of the dynamics of the interaction and can help to refine the design of more effective inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a robust QSAR model, the activity of new, untested compounds can be predicted, thus prioritizing synthetic efforts.

For a series of 3-(4-methylbenzyl)piperidine derivatives, a QSAR study would involve the following steps:

Data Collection: A dataset of derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, topological indices, electronic properties), are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques. nih.gov

A successful QSAR model can provide valuable insights into the structural features that are important for the desired biological activity. For instance, a model might reveal that increasing the hydrophobicity of the benzyl (B1604629) substituent or introducing a hydrogen bond donor on the piperidine ring enhances the activity.

Table 3: Example of a QSAR Model for 3-(4-Methylbenzyl)piperidine Derivatives

| Model Equation | R² | Q² |

|---|

In this hypothetical model, pIC50 is the predicted biological activity, LogP represents lipophilicity, TPSA is the topological polar surface area, and nHD is the number of hydrogen bond donors. The coefficients indicate the relative importance of each descriptor.

Pharmacophore Modeling and Virtual Screening for Novel Lead Identification

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to be recognized by a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

Pharmacophore models can be generated in two ways:

Ligand-based: Based on the alignment of a set of active molecules, a common pharmacophore hypothesis is generated.

Structure-based: Derived from the key interactions observed in a ligand-protein complex structure.

Once a pharmacophore model for a series of active 3-(4-methylbenzyl)piperidine derivatives is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore. This process, known as virtual screening, allows for the rapid identification of new potential lead compounds with diverse chemical scaffolds.

The identified hits from virtual screening can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being selected for chemical synthesis and biological testing. This approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates.

Table 4: Hypothetical Pharmacophore Model for 3-(4-Methylbenzyl)piperidine Derivatives

| Feature | X, Y, Z Coordinates | Radius (Å) |

|---|---|---|

| Hydrophobic | 2.5, 1.3, -0.8 | 1.5 |

| Hydrogen Bond Donor | -1.2, 0.5, 2.1 | 1.0 |

In Silico Prediction of Molecular Interactions and Selectivity Profiles

Computational methods are invaluable for predicting the detailed molecular interactions of 3-(4-methylbenzyl)piperidine derivatives with their biological targets and for understanding their selectivity profiles. By comparing the interactions of a ligand with its primary target versus off-target proteins, researchers can gain insights into the structural basis of selectivity.

For example, if a 3-(4-methylbenzyl)piperidine derivative is intended to be a selective inhibitor of a particular enzyme, molecular docking and MD simulations can be performed for both the target enzyme and other closely related enzymes. researchgate.net A comparative analysis of the binding modes and interaction energies can reveal subtle differences that can be exploited to design more selective compounds. mdpi.com

Key interactions that can be predicted in silico include:

Hydrogen bonds: The formation of hydrogen bonds between the ligand and specific amino acid residues.

Hydrophobic interactions: The packing of nonpolar parts of the ligand into hydrophobic pockets of the protein.

Pi-stacking interactions: The interaction between aromatic rings of the ligand and the protein.

Ionic interactions: The electrostatic attraction between charged groups on the ligand and the protein.

By systematically modifying the structure of the 3-(4-methylbenzyl)piperidine scaffold and predicting the impact of these changes on the interaction profile, it is possible to rationally design derivatives with improved potency and selectivity.

Table 5: Predicted Interaction Profile for a 3-(4-Methylbenzyl)piperidine Derivative

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Selectivity Ratio |

|---|---|---|---|

| Target A | -9.2 | Tyr122, Phe330, Arg290 | 100 |

This in silico approach allows for the early identification of potential selectivity issues and provides a rational basis for optimizing lead compounds.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research

High-Resolution Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For 3-(4-Methylbenzyl)piperidine hydrochloride, HRMS provides an exact mass measurement, which is used to confirm its molecular formula, C₁₃H₂₀ClN. nih.gov

In addition to molecular weight determination, fragmentation analysis through techniques like tandem mass spectrometry (MS/MS) offers deep insights into the molecule's structure. The compound is ionized, and the resulting molecular ion is subjected to collision-induced dissociation. The fragmentation pattern is characteristic of the molecule's structure. For 3-(4-Methylbenzyl)piperidine, common fragmentation would involve cleavage of the bond between the piperidine (B6355638) ring and the benzyl (B1604629) group, as well as fragmentation of the piperidine ring itself. Analyzing these fragment ions helps to piece together the structural puzzle, confirming the connectivity of the atoms. Gas chromatography-mass spectrometry (GC-MS) is a common technique used for this type of analysis in related piperazine (B1678402) compounds. auburn.eduresearchgate.net

Table 1: Predicted HRMS Fragmentation Data for 3-(4-Methylbenzyl)piperidine Cation

| Fragment Ion | Proposed Structure | Calculated m/z |

|---|---|---|

| [M]+ | C₁₃H₁₉N | 189.1517 |

| [M - CH₃]+ | C₁₂H₁₆N | 174.1283 |

| [M - C₇H₇]+ | C₆H₁₂N | 100.0970 |

| C₈H₉ | 4-methylbenzyl cation | 105.0704 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to provide a detailed map of the carbon and hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum would show distinct signals for the aromatic protons on the methylbenzyl group, the protons on the piperidine ring, the benzylic methylene (B1212753) protons, and the methyl group protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the total number of carbons and providing information about their chemical environment (e.g., aromatic, aliphatic, quaternary).

Combined analysis of ¹H, ¹³C, and two-dimensional NMR experiments (like COSY and HSQC) allows for the unambiguous assignment of all proton and carbon signals, confirming the precise structure of the molecule. researchgate.netresearchgate.net

Table 2: Representative ¹H NMR Spectral Data for a Benzylpiperidine Structure

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.10 - 7.25 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| 2.50 - 3.10 | Multiplet | 5H | Piperidine ring protons (CH, CH₂) adjacent to N and benzyl group |

| 2.30 | Singlet | 3H | Methyl protons (CH₃) |

| 1.50 - 1.90 | Multiplet | 4H | Remaining piperidine ring protons (CH₂) |

Table 3: Representative ¹³C NMR Spectral Data for a Benzylpiperidine Structure

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 135.0 - 140.0 | Quaternary aromatic carbons |

| 128.0 - 130.0 | Aromatic CH carbons |

| 50.0 - 60.0 | Piperidine CH₂ carbons adjacent to N |

| 40.0 - 45.0 | Benzylic CH₂ carbon |

| 30.0 - 35.0 | Piperidine CH carbon |

| 20.0 - 25.0 | Other piperidine CH₂ carbons |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Properties

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands. A broad band in the region of 2400-3000 cm⁻¹ is typical for the N-H stretch of a secondary amine salt. mmu.ac.uk Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹. Aromatic C=C ring stretching bands are expected in the 1600-1450 cm⁻¹ region. nist.govchemicalbook.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The 4-methylbenzyl group in the compound contains a chromophore (the benzene (B151609) ring) that absorbs UV radiation. The spectrum would typically show a maximum absorption wavelength (λmax) characteristic of the substituted benzene ring, which is useful for quantitative analysis and for confirming the presence of the aromatic system. researchgate.netmu-varna.bg

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2980 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 2400 - 3000 | N-H Stretch | Secondary Amine Salt |

| 1600 - 1620 | C=C Stretch | Aromatic Ring |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Table 5: Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 8.9 |

| β (°) | 95.5 |

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. chemimpex.com For purity assessment, a reversed-phase HPLC method is typically employed. nih.gov The compound is dissolved in a suitable solvent and injected into the HPLC system. It is then separated on a column (e.g., C18) using a mobile phase, often a mixture of acetonitrile (B52724) and water with an acidic modifier. nih.gov A UV detector is commonly used to monitor the column effluent. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. Purity levels for this compound are often reported as ≥ 97%. chemimpex.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org For volatile or semi-volatile compounds, GC-MS is an excellent tool for purity analysis and identification of trace impurities. researchgate.net The sample is vaporized and separated on a GC column. The separated components then enter the mass spectrometer, where they are ionized and detected, providing both retention time and mass spectral data for identification. rsc.org

Table 6: Typical Chromatographic Conditions for Purity Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|

| HPLC | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile/Water with 0.1% TFA (gradient or isocratic) | UV (e.g., at 254 nm) |

| GC-MS | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) | Helium | Mass Spectrometer (Electron Ionization) |

Emerging Research Avenues and Future Perspectives for 3 4 Methylbenzyl Piperidine Hydrochloride

Design and Synthesis of Multi-Target Directed Ligands Incorporating the 3-(4-Methylbenzyl)piperidine Scaffold

The paradigm of "one target, one drug" is increasingly being replaced by the concept of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. This approach is particularly promising for complex multifactorial diseases like neurodegenerative disorders. The 3-(4-methylbenzyl)piperidine scaffold is a prime candidate for incorporation into MTDLs.

Research into piperidine-based MTDLs has shown significant promise, particularly in the context of Alzheimer's disease. Scientists have successfully synthesized hybrid compounds that combine a piperidine (B6355638) moiety with other pharmacophores to concurrently inhibit key enzymes such as acetylcholinesterase (AChE) and β-secretase 1 (BACE-1), as well as prevent the aggregation of amyloid-beta (Aβ) peptides. For instance, derivatives of N-benzylpiperidine have been designed and synthesized to exhibit balanced inhibitory activity against both AChE and BACE-1.